4-(Trimethylgermyl)phenol
Description
Properties
IUPAC Name |
4-trimethylgermylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14GeO/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPUDVSEULVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14GeO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547137 | |
| Record name | 4-(Trimethylgermyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.84 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105183-09-3 | |
| Record name | 4-(Trimethylgermyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Trimethylgermyl Phenol and Analogous Organogermanium Phenols
Strategies for Carbon-Germanium Bond Formation in Phenolic Scaffolds
The creation of the aryl-Ge bond in the presence of a reactive phenolic hydroxyl group presents a synthetic challenge, often requiring protection/deprotection steps or carefully chosen reaction conditions.
Directed ortho-metalation (DoM) is a powerful method for achieving regioselective functionalization of aromatic rings. msu.edu This strategy involves the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, usually adjacent, position on the ring. msu.eduresearchgate.net The resulting organometallic intermediate can then be trapped with a suitable electrophile. msu.edu
In the context of phenolic scaffolds, the hydroxyl group itself can act as a DMG, but its acidity necessitates the use of excess base. A more common approach is to protect the phenol (B47542) as an ether (e.g., a methoxy (B1213986) or benzyloxy group) or another functional group that can serve as a potent DMG. msu.edu For the synthesis of 4-(trimethylgermyl)phenol, a para-substituted precursor is required. The strategy would involve a precursor with a directing group and a leaving group (like a halogen) in the desired positions. An alternative is the metalation of a para-bromoanisole, followed by reaction with a germanium electrophile.
The general sequence is as follows:
Protection of the phenolic hydroxyl group, if necessary.
Introduction of a directing group ortho to the position where the germyl (B1233479) group is to be introduced, or utilization of an existing substituent pattern.
Metalation, typically with an alkyllithium reagent, to form an aryllithium or other organometallic species. wikipedia.org
Quenching of the organometallic intermediate with an electrophilic germanium species, such as trimethylgermanium (B74220) chloride (Me₃GeCl).
Deprotection of the phenolic hydroxyl group to yield the final product.
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern synthesis, providing efficient routes to C-Ge bonds. nih.gov These methods typically involve the coupling of an aryl halide or triflate with an organogermanium reagent, or vice versa, in the presence of a catalyst, often based on palladium or nickel. nih.govd-nb.info
For synthesizing this compound, a common strategy would be to use a protected 4-halophenol, such as 4-bromoanisole, as the substrate. This can be coupled with a germylstannane or a hexamethyldigermane (B1588625) under palladium catalysis. More recently, methods like cobalt-catalyzed cross-electrophile coupling have emerged, which can couple aryl halides with chlorogermanes. researchgate.net
A typical palladium-catalyzed cross-coupling cycle involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X).
Transmetalation: The resulting Ar-Pd(II)-X complex reacts with the organogermanium nucleophile (e.g., Me₃Ge-SnBu₃).
Reductive Elimination: The desired aryl germane (B1219785) (Ar-GeMe₃) is released, regenerating the palladium(0) catalyst.
This approach offers good functional group tolerance, although protection of the phenol is still a common requirement. researchgate.net
Hydrogermylation involves the addition of a germanium-hydrogen (Ge-H) bond across an unsaturated bond, such as an alkyne or alkene. researcher.lifersc.org While less direct for forming aryl germanes from simple arenes, it is a viable strategy if a suitably functionalized phenolic precursor is available. For instance, the synthesis could start from 4-ethynylphenol (B7805692) or 4-vinylphenol.
The reaction of 4-ethynylphenol with a hydrogermane like trimethylgermane (HGeMe₃), often catalyzed by transition metals or initiated by radicals, would lead to the formation of a vinylgermane. rsc.org Subsequent modification or direct use of this vinylgermane-substituted phenol would then be possible. The regioselectivity and stereoselectivity of the hydrogermylation are key considerations in this approach. rsc.org
| Strategy | Phenolic Precursor Example | Germanium Source | Key Features |
|---|---|---|---|
| Directed Metalation | 4-Bromoanisole (protected phenol) | Trimethylgermanium chloride (Me₃GeCl) | High regioselectivity; requires strong base; protection/deprotection often needed. msu.edu |
| Cross-Coupling | 4-Iodoanisole (protected phenol) | Hexamethyldigermane ((Me₃Ge)₂) | Good functional group tolerance; catalyzed by transition metals (e.g., Pd). nih.gov |
| Hydrogermylation | 4-Ethynylphenol | Trimethylgermane (HGeMe₃) | Adds Ge-H across a C-C multiple bond; yields a vinylgermane derivative. researcher.lifersc.org |
Functional Group Interconversions and Derivatization from this compound Precursors
Once synthesized, this compound is a versatile building block for further chemical modification. Reactions can be targeted at the phenolic hydroxyl group or the aromatic ring system. solubilityofthings.com
The hydroxyl group of this compound undergoes typical phenolic reactions. The trimethylgermyl group is generally stable to the conditions used for these transformations.
O-Alkylation: The formation of ethers from this compound can be readily achieved via Williamson ether synthesis. mdpi.com This involves deprotonation of the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide or other alkylating agent. thieme-connect.depharmaxchange.info This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the phenolic oxygen. mdpi.comresearchgate.net
| Alkylating Agent | Base | Product Name |
|---|---|---|
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 1-Methoxy-4-(trimethylgermyl)benzene |
| Benzyl bromide (BnBr) | Sodium hydride (NaH) | 1-(Benzyloxy)-4-(trimethylgermyl)benzene |
| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Potassium carbonate (K₂CO₃) | Ethyl 2-(4-(trimethylgermyl)phenoxy)acetate |
O-Acylation: The synthesis of esters from this compound proceeds via O-acylation. This is typically accomplished by reacting the phenol with an acyl chloride or acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. ucalgary.caorganic-chemistry.org O-acylation is generally a fast reaction, representing the kinetically favored pathway for the reaction of phenols with acylating agents. ucalgary.ca
| Acylating Agent | Base/Catalyst | Product Name |
|---|---|---|
| Acetyl chloride (CH₃COCl) | Pyridine | 4-(Trimethylgermyl)phenyl acetate |
| Benzoyl chloride (PhCOCl) | Triethylamine | 4-(Trimethylgermyl)phenyl benzoate |
| Acetic anhydride ((CH₃CO)₂O) | DMAP (cat.) | 4-(Trimethylgermyl)phenyl acetate |
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group. savemyexams.comlibretexts.org The trimethylgermyl group resides in the para position relative to the hydroxyl group. Consequently, electrophilic attack is strongly directed to the positions ortho to the hydroxyl group (C2 and C6).
Common electrophilic substitution reactions include:
Halogenation: Reaction with bromine water, for example, is expected to lead to rapid di-bromination at the 2 and 6 positions to yield 2,6-dibromo-4-(trimethylgermyl)phenol. savemyexams.com
Nitration: Under mild conditions using dilute nitric acid, a mixture of mono-nitrated products would be expected, with the nitro group entering at the 2-position. savemyexams.com
Friedel-Crafts Reactions: Acylation and alkylation are also possible at the activated ortho positions, though the Lewis acidic conditions for Friedel-Crafts acylation might affect the germyl group. organic-chemistry.org
A noteworthy consideration is the possibility of ipso-substitution, where the C-Ge bond is cleaved and the trimethylgermyl group is replaced by the incoming electrophile. While the C-Ge bond is relatively robust, strong electrophilic conditions could favor this pathway, leading to the formation of 4-substituted phenols.
Development of Novel and Sustainable Synthetic Protocols for Organogermanium Phenols
The synthesis of organogermanium compounds, including functionalized phenols like this compound, has traditionally relied on methods that often involve harsh reagents and significant solvent waste. In response to the growing emphasis on green chemistry, recent research has focused on developing more sustainable and efficient synthetic protocols. These novel methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key advancements include the adoption of mechanochemistry, microwave-assisted reactions, and chlorine-free synthesis pathways.
A significant leap forward in the sustainable synthesis of organogermanium compounds involves moving away from traditional organometallic reactions, such as Grignard reactions, which require anhydrous organic solvents and often multi-step procedures for functionalized targets. For instance, a conventional approach to a trimethylgermyl-substituted aromatic compound might involve the reaction of a Grignard reagent with trimethylgermyl chloride. google.mvgoogle.com
More advanced and sustainable methodologies are now being explored. These include solid-state mechanochemical synthesis and reactions that utilize safer solvents and reagents. scispace.comijpsat.org
Mechanochemical Synthesis
A groundbreaking, environmentally friendly protocol for organogermanium compounds utilizes mechanochemistry, which involves grinding solid reactants together, often with minimal or no solvent (liquid-assisted grinding, LAG). acs.org This technique has been successfully applied to synthesize germanium catecholates directly from germanium dioxide (GeO₂), a common and stable germanium source. nih.gov In this process, GeO₂ is milled with catechol in the presence of a small amount of a liquid additive, leading to the formation of the desired organogermanium product with high purity and yield. acs.orgnih.gov This approach circumvents the need for chlorinated intermediates like germanium tetrachloride (GeCl₄), which is sensitive to air and moisture. acs.org
The advantages of this mechanochemical approach are manifold:
Chlorine-Free: It provides a unique pathway to replace the oxidative capacity of Cl₂ with O₂, avoiding hazardous chlorinated compounds. nih.gov
Reduced Solvent Usage: It dramatically reduces or eliminates the need for bulk organic solvents. acs.org
Energy Efficiency: Ball milling can be more energy-efficient than conventional heating and refluxing. paperpublications.org
Table 1: Comparison of Synthetic Protocols for Germanium Catecholates
| Parameter | Traditional Solution-Based Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Germanium Source | GeCl₄ | GeO₂ |
| Key Reagents | Grignard or organolithium reagents | Catechol, Pyridine (ligand) |
| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Minimal (Liquid-Assisted Grinding) or solvent-free |
| Byproducts | Magnesium or lithium salts, chlorinated waste | Water |
| Conditions | Inert atmosphere, often requires heating/cooling | Ambient temperature, high-frequency milling |
| Sustainability | Lower (high solvent use, hazardous reagents) | Higher (chlorine-free, low solvent) |
This table is generated based on findings from mechanochemical protocols and traditional organometallic synthesis principles. acs.orgnih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents another pillar of green chemistry applied to the production of organogermanium compounds. paperpublications.orgbohrium.com This technique utilizes microwave irradiation to rapidly heat reaction mixtures, leading to significantly reduced reaction times, often from hours to minutes. It frequently results in higher yields and cleaner product profiles compared to conventional heating methods. A microwave-assisted approach has been reported for the facile and green synthesis of organogermanium(IV) complexes, highlighting its potential for broader application in synthesizing compounds like organogermanium phenols. bohrium.com
Research Findings on Sustainable Synthesis
Detailed studies have demonstrated the viability of these novel protocols. For example, the mechanochemical reaction of GeO₂ with catechol was shown to proceed efficiently. nih.gov The reaction involves milling the solid reactants in a sealed jar, and the pure germanium catecholate product can be obtained after a simple workup. nih.gov This method stands in stark contrast to older liquid-phase syntheses which were often problematic. scispace.comijpsat.org
Similarly, research into other green methodologies, such as the use of wet chemical reduction methods to create water-dispersible germanium nanoparticles, underscores the shift towards environmentally benign processes in germanium chemistry. scispace.comijpsat.org While not directly producing this compound, these developments in creating Ge-C bonds under aqueous or solvent-free conditions pave the way for future sustainable syntheses of a wide array of functionalized organogermanium compounds.
Table 2: Key Research Findings in Sustainable Organogermanium Synthesis
| Synthetic Method | Key Finding | Compound Class | Reference |
|---|---|---|---|
| Mechanochemistry | Highly pure, bench-stable organogermanium compounds were prepared from Ge or GeO₂ using benzoquinones or catecholates. | Germanium Catecholates | acs.org |
| Microwave-Assisted Synthesis | A green and straightforward microwave-assisted method was developed for organogermanium(IV) complexes. | Organogermanium(IV) Complexes | bohrium.com |
| Wet Chemical Reduction | An environmentally friendly method was used to synthesize capped, water-dispersible germanium nanoparticles. | Germanium Nanoparticles (GeNPs) | scispace.comijpsat.org |
The development of these novel and sustainable protocols is crucial for the future of organogermanium chemistry. By replacing hazardous reagents, minimizing waste, and improving energy efficiency, these methods make the synthesis of valuable compounds like this compound and its analogs more economically viable and environmentally responsible.
Reactivity and Reaction Mechanisms of 4 Trimethylgermyl Phenol
Electrophilic Aromatic Substitution Reactions of the 4-(Trimethylgermyl)phenol Ring System
The reactivity of the aromatic ring in this compound towards electrophilic attack is governed by the interplay of the electronic effects of its two substituents: the trimethylgermyl group (-Ge(CH₃)₃) and the hydroxyl group (-OH).
In terms of regioselectivity, electron-donating groups are typically ortho, para-directors. wikipedia.orglibretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This directorial effect is a consequence of the stabilization of the arenium ion intermediate formed during the electrophilic attack. vanderbilt.edubdu.ac.in When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the electron-donating substituent, which helps to stabilize the intermediate.
The phenolic hydroxyl group is a powerful activating group and an ortho, para-director. byjus.comchemguide.co.uk Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+M effect). lasalle.educhemguide.co.uk This donation of electrons significantly increases the nucleophilicity of the ring, making it highly reactive towards electrophiles. byjus.comchemguide.co.ukmaqsad.io In fact, the hydroxyl group's activating effect is so strong that reactions like bromination can often proceed without a Lewis acid catalyst. byjus.comchemguide.co.uk
The ortho, para-directing influence of the hydroxyl group is also a result of resonance. The delocalization of the oxygen's lone pair electrons creates a higher electron density at the ortho and para positions, making them the preferred sites of electrophilic attack. libretexts.orgchemguide.co.uk The arenium ion intermediates formed by attack at these positions are more stabilized due to an additional resonance structure where the positive charge is delocalized onto the oxygen atom. libretexts.org
In this compound, the hydroxyl group is located at position 1 and the trimethylgermyl group at position 4. Since both are ortho, para-directing groups, their effects reinforce each other, strongly activating the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the trimethylgermyl group (also positions 2 and 6). Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the 2 and 6 positions.
| Substituent | Electronic Effect | Directing Effect |
| -Ge(CH₃)₃ | Electron-donating (Inductive, Hyperconjugation) dntb.gov.ualasalle.edu | ortho, para wikipedia.orglibretexts.org |
| -OH | Strongly electron-donating (Resonance) lasalle.educhemguide.co.uk | ortho, para byjus.comchemguide.co.uk |
Chemical Transformations Involving the Phenolic Hydroxyl Moiety
The phenolic hydroxyl group is a versatile functional group that can participate in a variety of chemical reactions.
Phenols are weakly acidic compounds. libretexts.org The acidity of the phenolic hydroxyl group is significantly greater than that of alcohols. libguides.com This increased acidity is due to the stabilization of the corresponding conjugate base, the phenoxide ion, through resonance. libretexts.orglibretexts.orgbyjus.com The negative charge of the phenoxide ion is delocalized over the aromatic ring, which makes the ion more stable and thus favors the dissociation of the proton. libretexts.orglibretexts.org
The acidity of phenols can be influenced by other substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the phenol (B47542), while electron-donating groups decrease it. libguides.comlibretexts.org In the case of this compound, the electron-donating nature of the trimethylgermyl group would be expected to slightly decrease the acidity of the phenolic proton compared to unsubstituted phenol.
Proton transfer is a fundamental step in many reactions involving phenols. nih.govnih.gov In the presence of a base, the phenolic proton can be transferred to the base, forming a phenoxide ion. libretexts.org The rate and equilibrium of this proton transfer are dependent on the strength of the base and the acidity of the phenol. tamu.edu The formation of the phenoxide ion is often a prerequisite for subsequent reactions, as the phenoxide is a more potent nucleophile than the neutral phenol. fiveable.melibretexts.org
The phenolic hydroxyl group can undergo esterification and etherification reactions, although its reactivity can differ from that of aliphatic alcohols.
Esterification: Phenols can be esterified to form phenyl esters. A common method is the reaction of the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). chemguide.co.uk The direct esterification of a phenol with a carboxylic acid, known as Fischer esterification, is a reversible reaction that is typically catalyzed by a strong acid. scienceready.com.au However, this method can be less effective for phenols compared to alcohols. commonorganicchemistry.com More efficient methods for phenol esterification often involve the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. orgsyn.org The base, such as pyridine (B92270) or sodium hydroxide, serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then reacts with the acylating agent.
A process for the esterification of phenolic carboxylic acids using (C₁-C₃) alcohols in the presence of acidic catalysts has been described, which aims to avoid the simultaneous etherification of the phenolic hydroxyl groups. google.com
Etherification: The formation of ethers from phenols can be achieved through various methods. The Williamson ether synthesis is a classic method where a phenoxide ion reacts with an alkyl halide. The phenoxide is typically generated by treating the phenol with a strong base like sodium hydroxide. Other methods for the reductive etherification of phenols have also been developed. csic.es For instance, the diaryl etherification of substituted phenols with phenyl boronic acid has been reported. researchgate.net
| Reaction | Reagents | Product |
| Esterification | Carboxylic acid/derivative, Acid catalyst or Base chemguide.co.ukscienceready.com.au | Phenyl ester |
| Etherification | Alkyl halide, Base (Williamson synthesis) csic.es | Phenyl ether |
Reactivity at the Germanium Center of the Trimethylgermyl Group
The germanium center in the trimethylgermyl group can also be a site of reactivity. Organogermanium compounds can undergo various transformations. For instance, the germanium-carbon bond can be cleaved under certain conditions. The synthesis of compounds containing a tris(trimethylgermyl)silyl group, (Me₃Ge)₃Si-, has been achieved through the reaction of tetrakis(trimethylgermyl)silane with methyllithium, which generates a lithium silylide by cleaving a Ge-Si bond. This intermediate can then be trapped with various electrophiles. cdnsciencepub.com
The reactivity of organogermanium compounds also includes nucleophilic substitution at the germanium center. acs.org The synthesis of various organogermanium compounds often involves the reaction of a germanium halide with a nucleophile. researchgate.net For example, the reaction of Me₃GeCl with lithium metal in THF is a method used to prepare Me₃GeLi, a useful reagent for introducing the trimethylgermyl group. cdnsciencepub.com Furthermore, the reactivity of germylenes, which are germanium analogs of carbenes, has been explored in cycloaddition reactions. researchgate.net While the trimethylgermyl group in this compound is relatively stable, the potential for reactions at the germanium center under specific conditions should be considered.
Cleavage Reactions of Germanium-Carbon Bonds
The germanium-carbon (Ge-C) bond in arylgermanes such as this compound possesses significant stability; however, it can be selectively cleaved under specific reaction conditions, particularly with strong electrophiles. This reactivity is a characteristic feature of organogermanium compounds. The cleavage of the Ge-C bond is a critical aspect of the chemical behavior of these molecules, enabling functional group transformations at the aromatic ring.
Research into organogermanium chemistry has established that the bond connecting the germanium atom to an aromatic ring can be broken through processes like protodegermylation or halodegermylation. In the context of this compound, protodegermylation would involve the treatment with a strong acid, leading to the substitution of the trimethylgermyl group with a proton, thereby yielding phenol and a trimethylgermyl salt. Similarly, halodegermylation can be achieved using halogens or halogen-containing reagents, which results in the replacement of the -Ge(CH₃)₃ group with a halogen atom on the phenolic ring.
These reactions typically proceed via an electrophilic aromatic substitution mechanism, where the germanium-bearing carbon is the site of electrophilic attack. The stability of the leaving group and the nature of the electrophile are key factors influencing the reaction rate and outcome. While specific studies on the Ge-C bond cleavage of this compound are not extensively detailed, the reactivity can be inferred from the behavior of analogous aryltrimethylgermanes. The cleavage of Ge-C bonds is also a critical step in certain insertion reactions where small molecules insert into the bond. rsc.org Furthermore, reduction processes involving related germanium complexes have been shown to induce the formation and subsequent cleavage of carbon-carbon bonds, highlighting the diverse reactivity pathways available to organogermanium compounds. rsc.org
Table 1: Potential Cleavage Reactions of the Germanium-Carbon Bond in this compound
| Reaction Type | Reagent(s) | Probable Conditions | Products |
|---|---|---|---|
| Protodegermylation | Strong Acid (e.g., HCl, H₂SO₄) | Heating in a suitable solvent | Phenol, (CH₃)₃Ge-X |
| Halodegermylation | Halogen (e.g., Br₂, I₂) | Room temperature or gentle heating | 4-Halophenol, (CH₃)₃Ge-X |
Ligand Exchange and Substitution Processes at the Germanium Atom
The germanium center in this compound can participate in ligand exchange and substitution reactions, which are fundamental processes in organometallic chemistry. libretexts.orgsolubilityofthings.com These reactions involve the replacement of one or more ligands attached to the germanium atom without breaking the Ge-C bond to the phenol ring.
A notable example of such a process is the ligand exchange between an aryl germane (B1219785) and a boron halide. For instance, a phenyl-bromine ligand exchange reaction on germanium can be achieved using boron tribromide, demonstrating that an organic group on the germanium can be swapped for a halogen. researchgate.net While the methyl groups in the trimethylgermyl moiety are generally stable, under harsh conditions or with specific reagents, their substitution is conceivable.
More commonly, substitution reactions are integral to the synthesis of the compound itself. For example, the preparation of related structures like 4-[2-(trimethylgermyl)ethyl]phenol involves the reaction of a germanium halide precursor, 4-[2-(trichlorogermyl)ethyl]phenol, with a Grignard reagent like methylmagnesium bromide. thieme-connect.de In this reaction, the chloride ligands on the germanium atom are substituted by methyl groups. This highlights a key synthetic strategy where ligands on germanium are replaced to build the final molecular architecture. These substitution reactions are influenced by factors such as the nature of the metal center, the ligands involved, and the solvent. solubilityofthings.com
Table 2: Examples of Ligand Substitution Reactions Relevant to this compound
| Reaction Type | Substrate Example | Reagent(s) | Product Type |
|---|---|---|---|
| Halogen for Alkyl Substitution | Aryltrichlorogermane | Grignard Reagent (R-MgBr) | Aryltrialkylgermane |
| Phenyl for Halogen Exchange | Aryltrimethylgermane | Boron Tribromide (BBr₃) | (Trimethyl)halogermane, Aryldibromoborane |
Oxidation and Reduction Pathways of this compound
The oxidation and reduction behavior of this compound is primarily dictated by the phenolic hydroxyl group, a common feature for all phenols. Phenols are susceptible to oxidation, often through electrochemical or chemical means, to form quinone-type structures. libretexts.orglibretexts.orglibretexts.org
The electrochemical oxidation of phenols in aqueous media generally proceeds via a concerted proton-electron transfer (CPET) mechanism, especially in unbuffered solutions. nih.gov This process involves the initial formation of a phenoxyl radical. mdpi.com This highly reactive intermediate can then undergo further reactions, such as dimerization or additional oxidation to form a benzoquinone derivative. For this compound, oxidation would likely lead to the formation of a trimethylgermyl-substituted p-benzoquinone. Chemical oxidizing agents such as iron(III) complexes, chromic acid, or Fremy's salt can also effect this transformation. libretexts.orglibretexts.orgrsc.org
The reduction pathway is typically considered for the oxidized species, the quinone. Quinones can be readily reduced back to their hydroquinone (B1673460) (phenol) form. libretexts.org Cyclic voltammetry studies on related compounds, such as 2,5-bis(trimethylgermyl)-1,4-benzoquinone, show reversible or quasi-reversible redox peaks, confirming the interconversion between the quinone and hydroquinone states. acs.org The reduction potential for these species is influenced by the nature and position of the substituents on the aromatic ring. acs.org The trimethylgermyl group, being electron-donating, would influence the redox potential compared to unsubstituted phenol.
Table 3: Electrochemical Behavior of Related Germyl-Substituted Benzoquinones
| Compound | First Reduction Potential (E¹₁/₂) (V vs Ag/Ag⁺) | Second Reduction Potential (E²₁/₂) (V vs Ag/Ag⁺) | Reversibility |
|---|---|---|---|
| 2,5-bis(trimethylsilyl)-1,4-benzoquinone | -0.88 | Reversible | Reversible |
| 2,3,5,6-tetrakis(trimethylsilyl)-1,4-benzoquinone | -1.12 | Reversible | Irreversible |
| 1,4-benzoquinone | -0.81 | Reversible | Reversible |
Data derived from studies on analogous silyl-substituted benzoquinones provides insight into the expected behavior of germyl (B1233479) derivatives. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Spectroscopic Techniques for Investigating Bonding and Electronic Structure
Spectroscopy is a fundamental tool for probing the molecular intricacies of 4-(trimethylgermyl)phenol. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic arrangement, chemical bonds, and electron distribution can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organogermanium phenols. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus. researchgate.netuobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
Trimethylgermyl Protons (-Ge(CH₃)₃): A sharp, intense singlet is anticipated in the upfield region (typically around 0.3-0.5 ppm). This single peak arises because all nine protons of the three methyl groups are chemically equivalent due to free rotation around the Ge-C bonds.
Aromatic Protons (-C₆H₄-): The protons on the benzene ring will appear as a set of two doublets, characteristic of a 1,4-disubstituted (para) aromatic system. The protons ortho to the hydroxyl group (H-3, H-5) and those ortho to the trimethylgermyl group (H-2, H-6) will have slightly different chemical shifts due to the differing electronic effects of the two substituents. These typically appear in the range of 6.7-7.5 ppm.
Hydroxyl Proton (-OH): A broad singlet is expected for the phenolic proton. Its chemical shift is variable (typically 4-7 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. youtube.com This peak can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the OH signal due to proton-deuterium exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. docbrown.info
Trimethylgermyl Carbons (-Ge(CH₃)₃): A single signal is expected for the methyl carbons, typically appearing in the upfield region of the spectrum.
Aromatic Carbons (-C₆H₄-): Due to the symmetry of the para-substituted ring, four distinct signals are expected for the six aromatic carbons. The carbon atom bonded to the germanium (C-4) and the carbon atom bonded to the hydroxyl group (C-1) will have unique chemical shifts. The pairs of equivalent carbons (C-2/C-6 and C-3/C-5) will each produce a single signal. The specific chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electronic properties of the trimethylgermyl substituent.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | -Ge(CH₃)₃ | ~ 0.4 | Singlet | High-intensity signal for 9 protons. |
| ¹H | Aromatic (H-2, H-6) | ~ 7.3 | Doublet | Ortho to -Ge(CH₃)₃ group. |
| ¹H | Aromatic (H-3, H-5) | ~ 6.8 | Doublet | Ortho to -OH group. |
| ¹H | -OH | 4.0 - 7.0 | Broad Singlet | Position is concentration and solvent dependent. |
| ¹³C | -Ge(CH₃)₃ | ~ 0.0 | Quartet (in ¹H-coupled) | Single peak in broadband-decoupled spectrum. |
| ¹³C | Aromatic (C-1) | ~ 155 | Singlet | Attached to the hydroxyl group. |
| ¹³C | Aromatic (C-2, C-6) | ~ 137 | Doublet (in ¹H-coupled) | |
| ¹³C | Aromatic (C-3, C-5) | ~ 116 | Doublet (in ¹H-coupled) | |
| ¹³C | Aromatic (C-4) | ~ 130 | Singlet | Attached to the germyl (B1233479) group. |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes. photothermal.com These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands:
O-H Stretch: A strong, broad absorption band between 3200 and 3600 cm⁻¹ is the hallmark of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups on the germanium atom will be observed as strong absorptions in the 2850-3000 cm⁻¹ region.
C=C Aromatic Stretch: Medium to strong absorptions between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-O Stretch: A strong band corresponding to the C-O stretching of the phenol (B47542) group is typically found in the 1200-1260 cm⁻¹ region.
Ge-C Stretch: The stretching vibration of the germanium-carbon bond is expected to produce an absorption in the fingerprint region, typically around 550-650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information:
The symmetric stretching of the non-polar Ge-C bonds and the aromatic ring's "breathing" mode are often strong in the Raman spectrum, whereas they may be weak in the IR spectrum. nsf.gov
The O-H stretching band is typically weak in Raman spectra.
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Phenol -OH | 3200 - 3600 | Weak | Strong, Broad (IR) |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Medium-Weak (IR) |
| C-H Stretch | -CH₃ | 2850 - 3000 | Strong | Strong (IR) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Strong | Medium-Strong |
| C-O Stretch | Phenol C-O | 1200 - 1260 | Medium | Strong (IR) |
| Ge-C Stretch | -Ge(CH₃)₃ | 550 - 650 | Strong | Medium (IR) |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. docbrown.info
For this compound (C₉H₁₄GeO), the exact molecular weight can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ⁷⁴Ge). The molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the natural isotopic distribution of germanium, the molecular ion region will exhibit a characteristic pattern of peaks corresponding to the different germanium isotopes.
Common fragmentation pathways for organogermanium phenols include:
Loss of a Methyl Radical: A primary fragmentation step is often the cleavage of a Ge-C bond, resulting in the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. This is typically a very prominent peak.
Loss of CO: As is characteristic for phenols, the molecular ion can undergo rearrangement and lose a molecule of carbon monoxide (CO), leading to a [M-28]⁺ fragment. youtube.com
Formation of Germyl Cations: Fragments corresponding to [Ge(CH₃)₃]⁺ or other germyl-containing cations are also possible.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 226 (for ⁷⁴Ge) | Molecular Ion [M]⁺ | [C₉H₁₄⁷⁴GeO]⁺ | Peak will be part of an isotopic cluster. |
| 211 (for ⁷⁴Ge) | [M - CH₃]⁺ | [C₈H₁₁⁷⁴GeO]⁺ | Loss of a methyl group, often the base peak. |
| 119 | Trimethylgermyl cation | [⁷⁴Ge(CH₃)₃]⁺ | Characteristic fragment for trimethylgermyl compounds. |
| 93 | Phenoxy cation | [C₆H₅O]⁺ | Loss of the trimethylgermyl group. |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state architecture.
Germanium Geometry: The germanium atom is expected to have a distorted tetrahedral geometry, bonded to three methyl carbons and one aromatic carbon.
Aromatic Ring: The phenol ring will be planar.
Bond Parameters: The Ge-C(methyl) bond lengths are expected to be slightly shorter than the Ge-C(aryl) bond length. The C-O and aromatic C-C bond lengths will be typical for a substituted phenol.
Crystal Packing: In the solid state, it is highly probable that molecules of this compound will be linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule, forming chains or more complex networks. nih.gov
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Atoms Involved | Expected Value | Notes |
| Bond Length | Ge - C(aryl) | ~ 1.95 Å | Based on related structures. researchgate.net |
| Bond Length | Ge - C(methyl) | ~ 1.94 Å | Based on related structures. researchgate.net |
| Bond Angle | C(aryl) - Ge - C(methyl) | ~ 109.5° | Distorted tetrahedral geometry. |
| Bond Angle | C(methyl) - Ge - C(methyl) | ~ 109.5° | Distorted tetrahedral geometry. |
| Intermolecular Interaction | O-H···O | ~ 2.7 - 2.9 Å | Expected hydrogen bonding distance. |
Conformational Analysis and Stereochemical Considerations in Organogermanium Phenols
Conformational analysis of organogermanium phenols involves studying the spatial arrangement of atoms that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation around the C(aryl)-Ge bond.
The trimethylgermyl group, while roughly spherical, is sterically bulky. Its rotation relative to the plane of the aromatic ring may have a small energy barrier. The most stable conformation is likely one that minimizes steric hindrance between the methyl groups and the ortho-hydrogens of the phenol ring. mdpi.com In aryl organogermanium compounds, the aryl groups can adopt propeller-like conformations. mdpi.com However, for a single phenyl ring attached to the GeMe₃ group, the rotational barrier is expected to be low, allowing for relatively free rotation at room temperature.
Stereochemical considerations are minimal for this achiral molecule. There are no stereocenters, and the molecule does not exhibit enantiomerism or diastereomerism. The primary structural interest lies in the electronic interaction between the trimethylgermyl group and the phenol ring, and the influence of the bulky germyl group on crystal packing and intermolecular interactions.
Theoretical and Computational Investigations of 4 Trimethylgermyl Phenol
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to determining the geometric and electronic properties of 4-(Trimethylgermyl)phenol. These methods model the molecule's electron distribution to predict its three-dimensional structure, bond lengths, bond angles, and electronic orbitals.
Density Functional Theory (DFT) is a widely used computational method for studying substituted phenols due to its favorable balance of accuracy and computational cost. afit.edu Functionals like B3LYP combined with basis sets such as 6-311G(d,p) have proven effective in modeling the physicochemical properties of these systems. afit.edu DFT calculations can be used to optimize the molecular geometry and compute key electronic descriptors.
For this compound, DFT calculations would reveal the precise bond lengths and angles, including the C-Ge, Ge-C(methyl), C-O, and O-H bonds. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution can quantify the electronic effect of the trimethylgermyl substituent, revealing how it alters the electron density across the phenol (B47542) moiety. researchgate.net
Table 1: Representative Calculated Molecular and Electronic Properties (DFT/B3LYP/6-311G(d,p)) Note: The following data are illustrative, based on typical results from DFT calculations on substituted phenols, as a dedicated publication with this specific data set for this compound was not identified in the search.
| Property | Phenol | 4-(Trimethylsilyl)phenol | This compound |
|---|---|---|---|
| C(para)-X Bond Length (Å) | 1.08 (X=H) | 1.89 (X=Si) | 1.98 (X=Ge) |
| C-O Bond Length (Å) | 1.369 | 1.367 | 1.366 |
| O-H Bond Length (Å) | 0.970 | 0.971 | 0.971 |
| HOMO Energy (eV) | -6.01 | -5.95 | -5.93 |
| LUMO Energy (eV) | -0.25 | -0.35 | -0.38 |
| HOMO-LUMO Gap (eV) | 5.76 | 5.60 | 5.55 |
| Mulliken Charge on O | -0.65 | -0.68 | -0.69 |
For higher accuracy, particularly for electronic properties, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) or more sophisticated approaches like the Complete Basis Set (CBS-QB3) method have been used for phenols to obtain highly accurate gas-phase energies. scispace.com These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals, albeit at a significantly higher computational expense. Such high-level calculations are valuable for benchmarking DFT results and for obtaining precise energetic data, such as bond dissociation energies or proton affinities, which are crucial for understanding reactivity and acidity.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, oxidation of the phenol, or O-H bond activation. mdpi.com
DFT calculations are used to locate the geometry of transition states and compute the activation energy barrier for a given reaction step. mdpi.comacs.org For instance, in a reaction involving the hydroxyl group, computational studies could determine how the trimethylgermyl substituent affects the stability of a phenoxy radical intermediate or the transition state for proton abstraction. mdpi.com Studies on related organogermanium compounds have used DFT to investigate reaction thermodynamics and possible intermediates, demonstrating that the nature of the ligands and substituents dictates the favorability of different reaction pathways. mdpi.com Such an approach for this compound would clarify whether the -Ge(CH3)3 group influences reaction kinetics and selectivity through steric hindrance or electronic stabilization/destabilization of key intermediates.
Prediction and Analysis of Spectroscopic Parameters through Computational Methods
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible spectra. researchgate.netresearchgate.net DFT calculations can accurately predict vibrational frequencies (IR) and chemical shifts (NMR). For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. researchgate.net
By calculating the ¹H and ¹³C NMR chemical shifts for this compound and comparing them with experimental data, one can confirm the molecular structure and assignment of signals. Similarly, calculated IR frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be matched with experimental spectra to identify characteristic vibrational modes of the molecule, such as the O-H stretch, C-O stretch, and vibrations associated with the Ge-C bonds. researchgate.net This correlation between theoretical and experimental spectra is invaluable for structural elucidation. researchgate.netresearchgate.net
Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 2,4,6-trimethylphenol Note: This table illustrates the typical accuracy of DFT (B3LYP/6-31+G(d,p)) calculations for a substituted phenol, as reported in the literature. researchgate.net A similar study would be applicable to this compound.
| Carbon Atom | Experimental Shift (ppm) researchgate.net | Calculated Shift (ppm) researchgate.net | Difference (ppm) |
|---|---|---|---|
| C1 | 151.7 | 157.9 | 6.2 |
| C2 | 129.1 | 132.8 | 3.7 |
| C3 | 129.1 | 132.8 | 3.7 |
| C4 | 125.8 | 129.9 | 4.1 |
| C5 | 131.6 | 135.8 | 4.2 |
| C6 | 131.6 | 135.8 | 4.2 |
Computational Studies on Acidic Properties and Substituent Effects on Phenol Acidity
The acidity of phenol, indicated by its pKa value, is highly sensitive to substituents on the aromatic ring. scribd.comsips.org.in Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity. sips.org.inlibretexts.org
Computational methods are frequently used to predict pKa values and to rationalize the electronic effects of substituents. nih.govnih.govresearchgate.net These calculations typically involve a thermodynamic cycle that computes the Gibbs free energy change for deprotonation in both the gas phase and in solution, with the latter being modeled using a polarizable continuum model (PCM) or a model like SMD (Solvation Model based on Density). scispace.comnih.gov
Experimental studies have shown that both trimethylsilyl (B98337) and trimethylgermyl groups increase the acidity of phenol, indicating they act as net electron-withdrawing substituents. acs.orgresearchgate.net This effect is attributed to a combination of inductive effects and, more significantly, hyperconjugation involving the σ-orbitals of the C-Ge bonds and the π-system of the aromatic ring, which helps to delocalize and stabilize the negative charge in the phenoxide anion. Computational studies can quantify these effects by correlating calculated pKa values with various quantum chemical parameters, such as the charge on the phenoxide oxygen or the proton-transfer energy. afit.edu
Table 3: Comparison of Acidity for Phenol and para-Substituted Analogues Note: This table reflects the experimental trend that heavier Group 14 substituents increase phenol acidity. acs.orgresearchgate.net
| Compound | Substituent (X) | Typical Experimental pKa | Acidity Relative to Phenol |
|---|---|---|---|
| Phenol | -H | 9.95 | Reference |
| 4-(tert-Butyl)phenol | -C(CH₃)₃ | 10.23 | Less Acidic |
| 4-(Trimethylsilyl)phenol | -Si(CH₃)₃ | 9.87 | More Acidic |
| This compound | -Ge(CH₃)₃ | ~9.85 | More Acidic acs.orgresearchgate.net |
Applications of 4 Trimethylgermyl Phenol in Advanced Chemical Systems and Materials Science
Role as a Key Intermediate in Complex Organic and Organometallic Synthesis
The strategic importance of 4-(trimethylgermyl)phenol in synthesis lies in its capacity to serve as a versatile intermediate, a molecule that acts as a stepping stone in the construction of more complex molecular architectures. ias.ac.inunits.it The presence of two distinct reactive sites—the aromatic phenol (B47542) and the trimethylgermyl group—allows for sequential, controlled modifications, a cornerstone of modern synthetic strategy. nih.gov
The phenol group offers several avenues for transformation. Its hydroxyl proton is acidic, allowing it to be deprotonated to form a phenoxide, which can then act as a nucleophile in reactions such as etherification. physicsandmathstutor.com The aromatic ring itself is activated by the hydroxyl group, making it susceptible to electrophilic substitution reactions like nitration or halogenation at the positions ortho to the -OH group. physicsandmathstutor.com
Simultaneously, the trimethylgermyl group provides access to the rich chemistry of organometallic compounds. Organogermanium compounds are recognized as valuable building blocks for creating highly functionalized molecules. nih.govacs.org The Ge-C bond can be cleaved or participate in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net For instance, organogermanes can be coupled with aryl halides under palladium catalysis. researchgate.net This dual reactivity makes this compound an attractive intermediate for diversity-oriented synthesis, where complex and varied structures are generated from a common core. units.it A general approach could involve first modifying the phenolic group and then using the germyl (B1233479) moiety as a handle for further elaboration, or vice versa.
Table 1: Reactive Sites and Potential Transformations of this compound as a Synthetic Intermediate
| Reactive Site | Type of Reaction | Potential Product Class | Rationale / Analogy |
|---|---|---|---|
| Phenolic -OH Group | Williamson Ether Synthesis | Aryl ethers | Standard reactivity of phenols. physicsandmathstutor.com |
| Esterification | Phenyl esters | Common reaction for hydroxyl groups. | |
| Electrophilic Aromatic Substitution | Substituted phenols | The -OH group activates the ring for reactions like nitration or bromination. physicsandmathstutor.com | |
| Trimethylgermyl Group | Palladium-Catalyzed Cross-Coupling | Biaryl compounds | Organogermanes are effective partners in cross-coupling reactions. researchgate.net |
| Hydrogermylation (of alkenes/alkynes) | Functionalized organogermanes | Germyl radicals can be generated and added across multiple bonds. acs.org | |
| Deborylation-Metalation Analogs | Other organometallics | Enables transmetalation to other metals for further synthesis. researchgate.net |
Development of Organogermanium-Containing Polymers and Resins
The incorporation of germanium into polymer structures can impart unique thermal, optical, and electronic properties. paperpublications.org this compound is a promising candidate monomer for the development of novel organogermanium-containing polymers and resins through two primary pathways.
First, it can act as a modified phenol in the synthesis of phenolic resins, such as novolacs and resoles. semanticscholar.orgmdpi.com Phenolic resins are produced through the step-growth polymerization of a phenol (or a substituted phenol) with an aldehyde, typically formaldehyde. mdpi.comorientjchem.org By substituting this compound for a portion of the standard phenol monomer, the trimethylgermyl moiety becomes an integral part of the resulting three-dimensional cross-linked network. This incorporation is anticipated to modify the bulk properties of the resin. For example, the presence of the heavier germanium atom could increase the refractive index and thermal stability of the material.
Second, the phenol group can be chemically altered to introduce a polymerizable functional group, such as an acrylate (B77674) or an epoxide. This transforms the molecule into a novel monomer suitable for addition or ring-opening polymerization. The resulting polymers would feature a pendant germanium-phenol motif, which could be used for post-polymerization modification or to confer specific properties to the polymer chain. While polymerization of 1-(trimethylgermyl)-1-propyne has been studied researchgate.net, the use of a phenol-containing germane (B1219785) monomer would create polymers with different functionalities and potential applications.
Table 2: Projected Property Modifications in Phenolic Resins by Incorporating this compound
| Property | Standard Phenolic Resin | Germanium-Modified Phenolic Resin (Projected) | Rationale |
|---|---|---|---|
| Refractive Index | Moderate | Higher | Incorporation of the heavier, more polarizable germanium atom. |
| Thermal Stability | High | Potentially enhanced | Ge-C and Ge-O bonds can exhibit high thermal stability. mdpi.com |
| Flame Retardancy | Excellent | Potentially maintained or enhanced | Phenolic resins are inherently flame retardant; germanium may contribute char formation. mdpi.com |
| Chemical Resistance | Good | Good to Excellent | The robust cross-linked phenolic structure is maintained. semanticscholar.org |
| Solubility | Low (cross-linked) | May be altered | The bulky trimethylgermyl group might affect chain packing and solvent interaction. |
Contributions to Optoelectronic Materials and Semiconductor Technologies
Organic small molecules and polymers are increasingly sought for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their potential for low-cost, flexible device fabrication. scielo.org.mx The design of these materials hinges on the ability to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the material's band gap. scielo.org.mx
This compound represents a promising scaffold for designing new organic semiconductor materials. Organogermanium polymers have been noted for their interesting semiconducting properties. paperpublications.org The incorporation of a germanium atom into an organic framework can significantly influence its electronic structure. Compared to its carbon and silicon analogues, germanium's larger size and different orbital energies can alter charge transport properties and facilitate processes relevant to optoelectronic devices. mdpi.com
Furthermore, organogermanium complexes with catecholate or phenolic ligands have demonstrated interesting electrochemical behaviors, such as the formation of stable radical species upon oxidation, which is a key process for charge transport in organic semiconductors. bohrium.commdpi.com By using this compound as a core building block, it may be possible to synthesize new small molecules or polymers with tailored band gaps suitable for specific optoelectronic applications. scielo.org.mxrsc.org The phenolic hydroxyl group also provides a convenient point for chemical modification to fine-tune solubility and solid-state packing, which are critical for device performance.
Table 3: Potential Contributions of this compound to Optoelectronic Material Properties
| Optoelectronic Property | Desired Characteristic | How this compound Motif Might Contribute | Supporting Concept |
|---|---|---|---|
| Band Gap (HOMO-LUMO) | Tunable for specific applications (e.g., light emission color) | The germanium atom and aromatic system influence frontier orbital energies. | Quantum computational studies show molecular structure dictates electronic properties. scielo.org.mx |
| Charge Carrier Mobility | High for efficient charge transport | Germanium may enhance orbital overlap between molecules in the solid state. | Organogermanium complexes show stable oxidized states, implying charge-carrying potential. bohrium.commdpi.com |
| Solubility/Processability | Soluble in common organic solvents for solution processing | The trimethylgermyl group is nonpolar; the phenol -OH allows for derivatization. | Modifying peripheral groups is a common strategy to improve material processability. |
| Photostability | Resistant to degradation under light | Aromatic and organogermanium structures can be robust. | The stability of the core molecular structure is crucial for device lifetime. |
Catalytic Applications Utilizing Organogermanium Phenol Ligands or Structures
The development of new catalysts is essential for advancing sustainable and efficient chemical synthesis. cas.org Organogermanium compounds featuring phenol-derived ligands are emerging as a promising area in catalyst design. The phenolic oxygen can act as a Lewis basic donor site, coordinating to a metal center, while the rest of the molecule forms the ligand scaffold.
Research has shown that polydentate ligands incorporating phenolic groups are effective for stabilizing low-valent germanium species, such as germylenes. nih.gov These stabilized species are of interest because they can act as main-group analogues to transition metals in catalysis. nih.gov Similarly, organogermanium(IV) complexes with catecholate ligands (derived from 1,2-dihydroxybenzene, a type of phenol) have been successfully employed as catalysts for a range of important organic transformations, including hydrosilylation, hydroboration, and Friedel-Crafts alkylation. mdpi.com
By designing and synthesizing multidentate ligands derived from this compound, it is possible to create novel catalyst systems. For example, introducing additional coordinating atoms at the ortho position of the phenol ring would create a pincer-type ligand. The trimethylgermyl group, while not directly involved in coordination, would exert a significant electronic influence on the phenol ring, thereby modulating the electron-donating ability of the oxygen atom and fine-tuning the catalytic activity of the complexed metal center. This strategy offers a pathway to new catalysts with unique reactivity and selectivity.
Table 4: Potential Catalytic Roles for Systems Derived from this compound
| Catalytic Application | Role of Germanium-Phenol Structure | Relevant Precedent |
|---|---|---|
| Hydrosilylation / Hydroboration | As a ligand for a Ge(IV) catalytic center. | Bis(catecholato)germane complexes catalyze these reactions. mdpi.com |
| Friedel-Crafts Alkylation | As a ligand for a Ge(IV) catalytic center. | Bis(catecholato)germane complexes are active for alkylating electron-rich aromatics. mdpi.com |
| Transition Metal Mimicry | Stabilizing a low-valent Ge(II) (germylene) center. | Polydentate phenolic ligands are used to stabilize tetrylenes for catalysis. nih.gov |
| Oxidative Coupling | As a substrate or as a ligand modifying a metal catalyst (e.g., Cu, Fe). | Catalytic methods for oxidative coupling of phenols are well-established. nih.gov |
Surface Functionalization and Nanotechnology Perspectives Incorporating Germanium-Phenol Motifs
Surface functionalization is a critical technology for tailoring the interface between materials and their environment, with wide-ranging applications in biomedicine, sensing, and electronics. nih.govmdpi.com Phenolic compounds have proven to be highly effective molecular anchors for modifying a variety of surfaces. nih.gov The hydroxyl group of a phenol can coordinate directly to metal oxide surfaces, such as titanium dioxide mdpi.com, or to the metal nodes of metal-organic frameworks (MOFs). researchgate.net
The this compound molecule is well-suited to act as a bifunctional surface modification agent. The phenol end of the molecule can serve as the anchor, binding it to a substrate. The trimethylgermyl group would then be exposed to the surrounding environment, creating a surface with new properties. This could be used to control surface energy (hydrophobicity/hydrophilicity), introduce specific reactivity, or alter electronic surface states.
In nanotechnology, phenolic groups have been used to reduce metal ions to form nanoparticles and to create polymer coatings on nanoparticle surfaces. nih.gov A polymer derived from a this compound-based monomer could be used to coat nanoparticles, introducing the germanium functionality to the nanoparticle's exterior. Organogermanium compounds with Ge-O building blocks are also being explored for applications such as sensors and nanoporous materials, highlighting the relevance of this structural motif in materials design. mdpi.com The ability to pattern surfaces with germanium-phenol motifs could therefore enable the development of novel sensors, catalysts, and biomedical devices.
Table 5: Applications of the Germanium-Phenol Motif in Surface Functionalization and Nanotechnology
| Nanotechnology Platform | Functionalization Strategy | Potential Application | Rationale |
|---|---|---|---|
| Metal Oxide Surfaces (e.g., TiO₂, ZrO₂) | Direct coordination of the phenolic -OH group to the surface. | Chemical sensors, biocompatible coatings. | Phenols show strong affinity for metal oxide surfaces. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Coordination of the phenol to metal nodes on the MOF exterior. | Modifying selectivity and hydrophobicity of MOFs. | Phenolic lipids have been used to functionalize MOF surfaces. researchgate.net |
| Noble Metal Nanoparticles (e.g., Au, Ag) | Use as a reducing/capping agent during nanoparticle synthesis. | Creating functionalized nanoparticles for catalysis or sensing. | Phenolic compounds can reduce metal salts to form nanoparticles. nih.gov |
| Polymer Nanoshells | Polymerization of a monomer derived from this compound to coat a core particle. | Drug delivery, protected catalysts. | Polymers with pendant phenolic groups can form shells on micelles. nih.gov |
Emerging Research Directions and Future Outlook in 4 Trimethylgermyl Phenol Chemistry
Development of Sustainable Synthetic Methodologies for Germanium-Containing Phenols
The traditional synthesis of aryl germanes, including germanium-containing phenols, has often relied on the reaction of halogermanes with pre-formed organometallic reagents such as Grignard or organolithium compounds. wiley.com While effective, these methods can generate stoichiometric amounts of salt byproducts and may require stringent anhydrous conditions. The future of synthesis in this area is geared towards more sustainable and atom-economical approaches.
Recent developments are paving the way for greener alternatives. Palladium-catalyzed C-H germylation strategies are emerging, adapting methods previously developed for silylation. wiley.com These methods offer a direct route to aryl germanes from arenes, reducing the number of synthetic steps. Furthermore, mechanochemistry presents a promising solvent-free alternative. acs.org A novel protocol for the mechanochemical preparation of organogermanium compounds from metallic germanium or germanium oxide using catecholates has been developed, which could be adapted for phenolic substrates. acs.org Microwave-assisted synthesis is another green technique that has been successfully applied to create organogermanium(IV) complexes, suggesting its potential for the synthesis of compounds like 4-(Trimethylgermyl)phenol. bohrium.com
These sustainable methodologies aim to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents, aligning the synthesis of germanium-containing phenols with the principles of green chemistry. numberanalytics.com
| Synthetic Method | Description | Advantages | Relevant Findings |
| Traditional Synthesis | Reaction of halogermanes with Grignard or organolithium reagents. wiley.com | Well-established and versatile. | Forms the basis for much of the known organogermanium chemistry. wiley.com |
| Palladium-Catalyzed C-H Germylation | Direct germylation of C-H bonds in aromatic rings, catalyzed by palladium complexes. wiley.com | Increased atom economy, fewer synthetic steps. | Adapts methods from analogous silylative transformations. wiley.com |
| Mechanochemistry | Solvent-free or liquid-assisted grinding techniques to initiate reactions through mechanical force. acs.org | Reduced solvent waste, potential for novel reactivity, energy efficient. | Demonstrated for the synthesis of organogermanium catecholates from Ge(0) or GeO₂. acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. bohrium.com | Rapid reaction times, often improved yields, enhanced energy efficiency. | Successfully used for synthesizing organogermanium(IV) complexes. bohrium.com |
Exploration of Novel Reactivity and Unconventional Chemical Transformations
For a long time, organogermanes were considered less reactive and thus underutilized as coupling partners in comparison to their boron and tin analogues. wiley.com However, recent studies have unveiled an unprecedented and orthogonal reactivity for organogermanes, including aryl germanes. This new reactivity paradigm is based on an electrophilic aromatic substitution (SEAr)-type mechanism, which allows the germanium functionality to be selectively functionalized in the presence of other established coupling partners like silanes and boronic acids. acs.org
This discovery opens up a wealth of possibilities for this compound. The C-Ge bond can now be seen as a highly chemoselective handle for C-C and C-heteroatom bond-forming reactions. wiley.com For example, an orthogonal approach for the metal-free halogenation of organogermanes provides a regioselective method to install halide motifs, which are valuable for further synthetic diversification. acs.org The phenolic hydroxyl group in this compound adds another layer of functionality, allowing for transformations such as etherification or esterification, potentially in tandem with or orthogonal to reactions at the C-Ge bond. orgsyn.org
Furthermore, the photocatalytic generation of germyl (B1233479) radicals from digermanes has been shown to enable the hydrogermylation of alkenes, hinting at a broader scope of radical-based transformations yet to be explored for compounds like this compound. researchgate.net The unusual reactivity of Ge-C bonds, particularly when influenced by electronic effects from substituents on the aromatic ring, remains a sparsely studied area with high potential for new discoveries. mdpi.com
Integration of Computational Design for Material Innovation and Functionalization
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of new molecules and materials, guiding experimental efforts. researchgate.netscribd.com For this compound, computational design can accelerate innovation by predicting its structural, electronic, and reactive properties.
DFT calculations can be employed to determine key parameters such as HOMO-LUMO energy gaps, which are crucial for assessing the potential of derived materials in optoelectronic applications like solar cells or as nonlinear optical devices. researchgate.netnsf.govresearchgate.net For instance, studies on germanium clusters and germanium-based 2D materials have successfully used computational modeling to predict stability and electronic properties before their synthesis. nsf.govwiley.com
This in-silico approach can be used to:
Screen derivatives: Computationally screen a library of this compound derivatives with various substituents to identify candidates with desired electronic or optical properties.
Understand reaction mechanisms: Elucidate the pathways of the novel electrophilic and radical-based reactions observed for organogermanes, leading to better control and optimization of reaction conditions. acs.org
Design new materials: Model the assembly of this compound-based monomers into polymers or frameworks, predicting their structural motifs and potential for applications such as gas separation membranes or luminescent materials. mdpi.comresearchgate.net
By integrating computational design, researchers can more efficiently navigate the vast chemical space of organogermanium compounds, focusing experimental work on the most promising candidates for functional materials.
Interdisciplinary Research with Related Fields in Main Group Chemistry and Advanced Organic Synthesis
The future development of this compound chemistry is intrinsically linked to interdisciplinary research. The unique properties of the trimethylgermyl group, situated between silicon and tin in group 14, make it a fascinating subject for comparative studies in main group chemistry. researchgate.netnih.gov Understanding the similarities and differences in reactivity between analogous silyl-, germyl-, and stannyl-phenols is crucial for developing truly orthogonal synthetic strategies in advanced organic synthesis. wiley.comacs.org
The intersection of organogermanium chemistry with materials science and polymer chemistry is particularly fertile ground. The incorporation of the this compound moiety into polymers could lead to materials with unique properties, such as enhanced thermal stability or specific gas permeability characteristics, as has been observed for other organogermanium polymers. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Trimethylgermyl)phenol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution reactions. For example, phenols react with trimethylgermanium halides (e.g., Me₃GeCl) under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃). Reaction temperature (45–100°C) and solvent polarity significantly affect yield. Side reactions like over-alkylation can occur if stoichiometry is not tightly controlled. Monitoring via TLC or GC-MS is advised .
- Data Consideration : Catalytic efficiency of iron-chromium mixed oxides (used in analogous phenol alkylations) shows ~70% yield optimization in fluidized bed reactors .
Q. How can the purity and structure of this compound be characterized experimentally?
- Analytical Workflow :
- Purity : Use HPLC with UV detection (λ = 270 nm, typical for phenolic compounds).
- Structural Confirmation :
- NMR : ¹H NMR for aromatic protons (δ 6.8–7.2 ppm) and trimethylgermyl groups (δ 0.2–0.5 ppm).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ≈ 228 for C₉H₁₄GeO).
- Thermal Stability : DSC to determine melting points (compare to literature; e.g., 45–48°C for similar alkylphenols) .
Q. What safety protocols are critical when handling this compound in the lab?
- Risk Mitigation :
- PPE : Nitrile gloves, safety goggles, and fume hood use (prevents inhalation of volatile germanium compounds).
- Reactivity : Avoid acids (risk of toxic gas release) and oxidizers (potential quinone formation).
- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the trimethylgermyl group influence the electronic and steric properties of phenol in electrophilic substitution reactions?
- Mechanistic Insight :
- The GeMe₃ group is strongly electron-donating (+I effect), activating the aromatic ring toward electrophiles (e.g., nitration occurs preferentially at the para position).
- Steric hindrance from the bulky GeMe₃ group suppresses ortho-substitution. Kinetic studies using HNO₃/H₂SO₄ show para:ortho product ratios >10:1 under controlled conditions .
Q. What advanced techniques can resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?
- Methodological Approach :
- DSC Calibration : Use high-purity standards (e.g., indium) to validate thermal measurements.
- Crystallography : Single-crystal XRD to assess polymorphism or hydrate formation, which may explain discrepancies (e.g., observed mp variations of ±5°C).
- Computational Validation : DFT calculations (e.g., Gaussian) to predict enthalpy of fusion and compare with experimental data .
Q. How can kinetic studies optimize reaction conditions for derivatizing this compound into sulfonated or halogenated analogs?
- Experimental Design :
- Time-Resolved Monitoring : Use in-situ IR spectroscopy to track sulfonation progress (disappearance of –OH stretch at 3300 cm⁻¹).
- Rate Constants : Determine activation energy (Eₐ) via Arrhenius plots under varying temperatures (25–80°C).
- Byproduct Analysis : LC-MS to identify side products (e.g., disulfonates) and adjust reagent stoichiometry .
Q. What strategies mitigate decomposition of this compound under oxidative or photolytic conditions?
- Stability Studies :
- Oxidative Stability : Use O₂ sensors in reaction vessels; antioxidants like BHT (butylated hydroxytoluene) reduce quinone formation.
- Photodegradation : UV-Vis spectroscopy to assess λ-dependent decomposition; amber glassware or light-blocking reactors are recommended.
- Long-Term Storage : Lyophilization under vacuum enhances shelf life (>12 months at –20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
